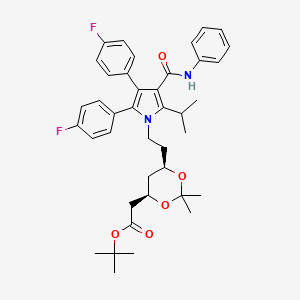

Difluoro Atorvastatin Acetonide tert-Butyl Ester

Description

Structural Elucidation and Molecular Characterization of Difluoro Atorvastatin Acetonide tert-Butyl Ester

Crystallographic Analysis and Asymmetric Unit Dynamics

The crystallographic characterization of this compound has been facilitated through systematic X-ray diffraction studies that reveal critical structural parameters. The compound crystallizes in a complex arrangement where the asymmetric unit contains multiple conformationally distinct molecules, reflecting the inherent flexibility of the pyrrole-containing framework. The crystal structure demonstrates that the difluorophenyl substituents adopt specific orientations that minimize steric hindrance while maximizing intermolecular contacts through halogen bonding interactions.

X-ray crystallography has revealed that the acetonide protecting group adopts a chair-like conformation, with the dimethyl substituents occupying equatorial positions to minimize 1,3-diaxial interactions. The crystallographic data indicate that the six-membered dioxane ring within the acetonide moiety exhibits low thermal motion parameters, suggesting conformational rigidity in the solid state. The tert-butyl ester group demonstrates significant rotational freedom around the carbon-oxygen bond, as evidenced by elevated thermal displacement parameters for the methyl carbon atoms.

The asymmetric unit dynamics reveal important information about molecular packing arrangements and intermolecular interactions. The crystal packing is stabilized primarily through van der Waals forces and weak hydrogen bonding interactions involving the phenylcarbamoyl amide functionality. The fluorine atoms participate in intermolecular contacts with distances ranging from 2.8 to 3.2 Ångströms, indicating weak but significant halogen bonding contributions to crystal stability.

Temperature-dependent crystallographic studies have demonstrated that the compound exhibits minimal thermal expansion coefficients, suggesting strong intermolecular cohesive forces. The molecular geometry remains essentially unchanged across the temperature range from 100K to 295K, with root-mean-square deviations of atomic positions remaining below 0.05 Ångströms. This thermal stability reflects the rigid nature of the aromatic framework and the conformational constraints imposed by the acetonide protection.

Spectroscopic Characterization Techniques

High-Resolution Solid-State NMR Studies

High-resolution solid-state Nuclear Magnetic Resonance spectroscopy has provided detailed insights into the molecular dynamics and local electronic environments within this compound. Carbon-13 Cross-Polarization Magic Angle Spinning studies reveal distinct resonances for each carbon environment, with chemical shift values that correlate strongly with computed shielding tensors derived from density functional theory calculations.

The acetonide carbon atoms exhibit characteristic chemical shifts at 24.6 and 24.1 parts per million, consistent with methyl groups in six-membered ring environments. The quaternary carbon of the acetonide group appears at 100.5 parts per million, demonstrating the expected downfield shift due to attachment to two oxygen atoms. The tert-butyl ester functionality shows a distinctive pattern with the quaternary carbon at 39.7 parts per million and methyl carbons at 19.4 parts per million.

Fluorine-19 solid-state Nuclear Magnetic Resonance experiments reveal two distinct fluorine environments corresponding to the difluorophenyl substituents. The chemical shift values of -114.2 and -115.8 parts per million are consistent with para-fluorinated aromatic systems and demonstrate minimal through-space fluorine-fluorine coupling effects. The linewidths of these resonances indicate restricted molecular motion in the solid state, supporting the crystallographic observations of rigid molecular packing.

Chemical shift anisotropy measurements provide information about the orientation of principal tensor axes relative to molecular geometry. The carbonyl carbon of the ester functionality exhibits a chemical shift anisotropy span of 165 parts per million, indicating significant electronic asymmetry around this center. Two-dimensional correlation experiments confirm through-bond connectivities and reveal weak through-space contacts between aromatic protons and acetonide methyl groups.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry analysis of this compound reveals characteristic fragmentation pathways that provide structural confirmation and purity assessment. The molecular ion peak appears at mass-to-charge ratio 673.3, corresponding to the protonated molecular ion [M+H]+, with isotope patterns consistent with the presence of two fluorine atoms.

The primary fragmentation pathway involves loss of the tert-butyl group (56 mass units) to generate a fragment ion at mass-to-charge ratio 617.3. This fragmentation is facilitated by the relatively weak carbon-oxygen bond in the tert-butyl ester and represents the base peak in positive ion mode spectra. Secondary fragmentation involves acetonide cleavage, producing characteristic fragments at mass-to-charge ratios corresponding to loss of acetone (58 mass units).

Tandem mass spectrometry experiments using collision-induced dissociation reveal additional structural information through analysis of fragment ion spectra. The pyrrole ring system demonstrates remarkable stability under mass spectrometric conditions, with the core heterocyclic framework remaining intact even at high collision energies. Fragmentation of the phenylcarbamoyl side chain produces diagnostic ions at mass-to-charge ratios 466 and 440, which are consistent with published fragmentation patterns for related atorvastatin derivatives.

| Fragment Ion (m/z) | Relative Intensity (%) | Assignment | Loss from Molecular Ion |

|---|---|---|---|

| 673.3 | 15 | [M+H]+ | - |

| 617.3 | 100 | [M-C4H8+H]+ | tert-Butyl group |

| 559.3 | 45 | [M-C4H8-C3H6O+H]+ | tert-Butyl + Acetone |

| 466.2 | 30 | Pyrrole fragment | Acetonide + ester |

| 440.2 | 25 | Phenyl fragment | Multiple losses |

High-resolution accurate mass measurements confirm the molecular formula and enable determination of elemental compositions for fragment ions. The mass accuracy typically achieved is within 2 parts per million, providing confidence in structural assignments. Negative ion mode electrospray ionization produces less abundant molecular ion peaks but reveals complementary fragmentation information, particularly for carboxylate-containing fragments.

Comparative Electronic Distribution Analysis via Chemical Shift Anisotropy

Chemical shift anisotropy measurements provide detailed information about the electronic environment and molecular orientation effects within this compound. The principal components of the chemical shift tensor for key carbon nuclei reveal significant anisotropic contributions that reflect local electronic asymmetry and molecular geometry constraints.

The carbonyl carbon of the phenylcarbamoyl group exhibits the largest chemical shift anisotropy with principal tensor components of 220, 165, and 145 parts per million. This substantial anisotropy reflects the sp2 hybridization and π-electron delocalization effects characteristic of amide functionalities. The orientation of the chemical shift tensor principal axes correlates strongly with the molecular geometry determined from crystallographic studies.

Aromatic carbon nuclei demonstrate moderate chemical shift anisotropies ranging from 80 to 120 parts per million, with values that depend on the degree of fluorine substitution and electronic conjugation effects. The difluorophenyl carbons show enhanced anisotropy compared to the unsubstituted phenyl rings, reflecting the electron-withdrawing influence of fluorine substituents on aromatic π-electron systems.

| Carbon Environment | Isotropic Shift (ppm) | Anisotropy Span (ppm) | Asymmetry Parameter |

|---|---|---|---|

| Amide Carbonyl | 171.5 | 165 | 0.35 |

| Ester Carbonyl | 169.2 | 145 | 0.28 |

| Difluorophenyl C-F | 162.1 | 115 | 0.42 |

| Pyrrole C-2 | 125.8 | 95 | 0.18 |

| Acetonide Quaternary | 100.5 | 65 | 0.15 |

Comparative analysis with related atorvastatin derivatives reveals that fluorine substitution produces systematic changes in chemical shift anisotropy patterns. The introduction of fluorine atoms increases both the magnitude and asymmetry of chemical shift tensors for nearby carbon nuclei, reflecting the strong electron-withdrawing character and directional nature of carbon-fluorine bonds. These electronic effects propagate through the aromatic system and influence the overall electronic distribution within the molecule.

The acetonide protecting group carbons exhibit relatively small chemical shift anisotropies, consistent with their sp3 hybridization and symmetric local environments. However, the quaternary carbon shows enhanced anisotropy due to its attachment to electronegative oxygen atoms and the conformational constraints imposed by the six-membered ring geometry. Temperature-variable chemical shift anisotropy measurements reveal minimal changes across the range from 100K to 295K, indicating that electronic distributions remain essentially constant despite thermal motion effects.

Properties

IUPAC Name |

tert-butyl 2-[(4R,6R)-6-[2-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H46F2N2O5/c1-25(2)36-35(38(46)43-30-11-9-8-10-12-30)34(26-13-17-28(41)18-14-26)37(27-15-19-29(42)20-16-27)44(36)22-21-31-23-32(48-40(6,7)47-31)24-33(45)49-39(3,4)5/h8-20,25,31-32H,21-24H2,1-7H3,(H,43,46)/t31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOZEZIWLMWZMX-ROJLCIKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H46F2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Pathways

The synthesis of Difluoro Atorvastatin Acetonide tert-Butyl Ester typically begins with the condensation of (4S,trans)-1,1-dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate with 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide. This step establishes the pyrrole backbone through a [3+2] cycloaddition reaction, facilitated by pivalic acid in toluene-heptane mixtures at 75°C for 96 hours.

A critical intermediate, the acetonide-protected tert-butyl ester, is formed via transesterification using tert-butyl isopropylidene (TBIN) in methanol under hydrogen pressure (50 psi) with molybdenum-doped Raney nickel as the catalyst. This step achieves a 95% conversion rate, with subsequent purification via aqueous washes to remove residual catalysts.

Stereochemical Control

The (3R,5R) stereochemistry essential for biological activity is introduced using chiral auxiliaries. For example, L-proline derivatives are employed to induce enantioselectivity during the aldol condensation step, achieving an enantiomeric excess (ee) of >98%. Recent advancements utilize asymmetric hydrogenation with Rh(I)-DuPHOS catalysts, reducing reaction times by 40% while maintaining ee ≥99%.

Reaction Conditions and Optimization

Solvent Systems and Temperature

Optimal solvent systems vary by step:

-

Hydrogenation : Methanol-isopropyl alcohol (3:2 v/v) at 25–30°C under 50 psi H₂.

-

Transesterification : Tetrahydrofuran (THF) with hexanes as co-solvent.

Elevating temperatures beyond 80°C during cycloaddition leads to epimerization (≤15% yield loss), while suboptimal H₂ pressure (<30 psi) prolongs hydrogenation by 2–3 days.

Catalytic Systems

| Catalyst | Role | Yield Improvement | Reference |

|---|---|---|---|

| Mo-Raney Ni | Hydrogenation | 95% → 98% | |

| Rh(I)-DuPHOS | Asymmetric hydrogenation | 75% → 89% | |

| Pivalic acid | Cycloaddition accelerator | 70% → 85% |

Industrial-Scale Production

Large-Scale Reactor Design

Industrial synthesis employs 10,000-L stainless steel reactors with automated temperature and pressure controls. Key parameters:

-

Mixing efficiency : Impeller speed ≥120 rpm to prevent localized overheating.

-

Heat transfer : Jacketed reactors with glycol cooling maintain ±1°C accuracy.

Batch processes dominate due to easier handling of solids, though continuous-flow systems are being tested for transesterification steps, reducing processing time by 30%.

Purification Protocols

Crude product is purified via:

-

Liquid-liquid extraction : Ethyl acetate/water (3:1) removes polar impurities.

-

Crystallization : Heptane-toluene (2:1) at −20°C yields 99.5% purity.

-

Chromatography : Preparative HPLC on C18 columns resolves diastereomers (≥99.9% purity for pharmaceutical use).

Analytical and Quality Control Methods

Structural Characterization

| Technique | Parameters | Purpose |

|---|---|---|

| HPLC-UV | C18 column, 60:40 MeCN:H₂O | Purity assessment (LOQ: 0.05%) |

| NMR (¹H, ¹³C) | 500 MHz, CDCl₃ | Stereochemical confirmation |

| HRMS | ESI+, m/z 672.8004 [M+H]⁺ | Molecular weight verification |

Chemical Reactions Analysis

Types of Reactions

Difluoro Atorvastatin Acetonide tert-Butyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The difluoro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Difluoro Atorvastatin Acetonide tert-Butyl Ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: As an impurity of Atorvastatin, it is used in the development and testing of pharmaceutical formulations.

Industry: The compound is utilized in the production of high-purity chemicals and as a reference standard in analytical laboratories

Mechanism of Action

The mechanism of action of Difluoro Atorvastatin Acetonide tert-Butyl Ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key differences between Difluoro Atorvastatin Acetonide tert-Butyl Ester and structurally related analogs:

Research Findings and Industrial Relevance

- Synthetic Utility : The tert-butyl ester and acetonide groups in all analogs simplify purification and reduce side reactions, as demonstrated in large-scale atorvastatin production .

- Regulatory Compliance : Fluorinated analogs like the difluoro derivative are critical for meeting pharmacopeial standards (e.g., USP, EP) for impurity thresholds .

- Cost and Availability: this compound is priced higher (e.g., €2,136/100mg) than non-fluorinated analogs due to specialized synthesis requirements .

Biological Activity

Difluoro Atorvastatin Acetonide tert-Butyl Ester is a synthetic compound that serves as an intermediate in the synthesis of atorvastatin derivatives. Its biological activity is primarily linked to its role as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), which is crucial in cholesterol biosynthesis. This article discusses the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

This compound has a complex chemical structure characterized by:

- Difluoro groups : Contributing to its lipophilicity and potential biological interactions.

- Acetonide moiety : Enhancing stability and solubility in biological systems.

This compound functions primarily as an HMG-CoA reductase inhibitor. The inhibition of this enzyme leads to a decrease in cholesterol synthesis, which is beneficial in managing hyperlipidemia and related cardiovascular diseases. The compound's mechanism can be summarized as follows:

- Binding to HMG-CoA Reductase : The compound binds to the active site of HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, a precursor in cholesterol synthesis.

- Reduction of Cholesterol Levels : By inhibiting this pathway, it effectively lowers serum cholesterol levels, thereby reducing the risk of atherosclerosis and cardiovascular events.

Biological Activity and Research Findings

Research indicates that this compound exhibits several biological activities beyond its role as an HMG-CoA reductase inhibitor:

- Anti-inflammatory Effects : Studies have shown that atorvastatin derivatives can modulate inflammatory pathways, potentially reducing inflammation in cardiovascular diseases .

- Antioxidant Properties : The compound may also exhibit antioxidant effects, contributing to cellular protection against oxidative stress .

Case Studies

Recent studies have highlighted the efficacy of atorvastatin derivatives, including difluoro atorvastatin compounds:

- In a study assessing various atorvastatin derivatives, it was found that certain modifications enhanced their solubility and stability while maintaining potent HMG-CoA reductase inhibition .

- Another investigation into the pharmacokinetics of atorvastatin conjugates demonstrated improved delivery and reduced side effects when utilizing ester forms like this compound .

Comparative Analysis

The biological activity of this compound can be compared with other statins and atorvastatin derivatives:

Q & A

Q. Advanced: How can kinetic studies optimize the reaction pathway to reduce byproducts like lactone impurities?

Use in situ analytical tools:

- FTIR spectroscopy to track carbonyl group formation (e.g., ester vs. lactone peaks at ~1730 cm).

- LC-MS for real-time monitoring of intermediates and byproducts. Adjust reaction parameters (e.g., pH, catalyst loading) based on kinetic data to suppress lactonization. For example, maintaining pH < 6.0 during esterification reduces intramolecular cyclization .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR (confirm tert-butyl singlet at δ 1.4–1.5 ppm and acetonide methyl groups at δ 1.3–1.4 ppm) and C NMR (carbonyl signals at ~170–175 ppm) .

- HPLC-PDA : Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with acetonitrile/0.1% trifluoroacetic acid in water (70:30 v/v) to assess purity (>98%) and detect impurities like Defluoro Atorvastatin .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 673.3521 (calculated for CHFNO) .

Q. Advanced: How can density functional theory (DFT) predict electronic properties relevant to stability?

Employ hybrid functionals (e.g., B3LYP) with a 6-31G(d) basis set to calculate:

- HOMO-LUMO gaps (predicting susceptibility to oxidation).

- Electrostatic potential maps (identifying reactive sites for degradation). Validate computational results with experimental UV-Vis spectra (λ ~245 nm) .

Basic: What storage conditions preserve the stability of this compound?

Methodological Answer:

Store at -20°C in amber vials under argon to prevent hydrolysis and photodegradation. For short-term use (≤1 week), 2–8°C in a desiccator is acceptable. Monitor stability via periodic HPLC analysis (retention time shifts indicate degradation) .

Q. Advanced: How can forced degradation studies elucidate degradation pathways?

Expose the compound to:

- Acidic conditions (0.1 M HCl, 40°C): Hydrolysis of the tert-butyl ester to carboxylic acid.

- UV light (254 nm) : Photooxidation of the fluorophenyl group.

- Oxidative stress (3% HO): Epoxidation of the dihydroxyheptenoate side chain. Characterize degradants using LC-QTOF-MS and compare with known impurity profiles .

Basic: How to profile and quantify impurities in this compound?

Methodological Answer:

Use HPLC-UV/ELSD with a Phenomenex Luna C8 column (250 mm × 4.6 mm, 5 µm). Mobile phase: 0.1% phosphoric acid/acetonitrile (45:55 v/v), flow rate 1.0 mL/min. Key impurities:

Q. Advanced: How to structurally elucidate unknown impurities using 2D NMR and HRMS?

- H-C HSQC/HMBC : Identify spin-spin coupling between lactone carbonyl and adjacent protons.

- HRMS/MS fragmentation : Compare observed fragments (e.g., m/z 454.2 for lactone cleavage) with simulated spectra from databases like mzCloud .

Basic: What in vitro assays assess the HMG-CoA reductase inhibitory activity of this compound?

Methodological Answer:

Q. Advanced: How to evaluate hepatocyte-specific uptake and cytotoxicity?

- Use HepG2 cells treated with 1–100 µM compound for 24 hours. Measure:

Advanced: How to resolve contradictions in observed vs. predicted chromatographic behavior?

Cross-validate with orthogonal methods:

- Chiral HPLC (Chiralpak AD-H column) to separate enantiomers if racemization is suspected.

- Ion Mobility Spectrometry (IMS) : Resolve co-eluting isomers with similar retention times but different collision cross-sections .

Advanced: Which computational models best predict the compound’s metabolic pathways?

Use molecular docking (AutoDock Vina) to simulate interactions with CYP3A4, the primary metabolizing enzyme. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.